molecular formula C12H17BrN2O3S B511360 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine CAS No. 325809-71-0

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B511360
CAS No.: 325809-71-0
M. Wt: 349.25g/mol
InChI Key: XAKJGSGZVLTMFL-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include derivatives with different halogens or other substituents replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include aldehydes, acids, sulfinyl, and sulfhydryl derivatives.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom and methoxy group can also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 5-Bromo-2-methoxyphenylboronic acid
  • 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine

Comparison: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to 5-bromo-2-methoxybenzenesulfonyl chloride, it has enhanced stability and reactivity. The presence of the piperazine ring also allows for greater versatility in chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)12-9-10(13)3-4-11(12)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKJGSGZVLTMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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